2-Chloro-3-(4-phenoxyanilino)naphthoquinone 2-Chloro-3-(4-phenoxyanilino)naphthoquinone
Brand Name: Vulcanchem
CAS No.: 487025-33-2
VCID: VC16142862
InChI: InChI=1S/C22H14ClNO3/c23-19-20(22(26)18-9-5-4-8-17(18)21(19)25)24-14-10-12-16(13-11-14)27-15-6-2-1-3-7-15/h1-13,24H
SMILES:
Molecular Formula: C22H14ClNO3
Molecular Weight: 375.8 g/mol

2-Chloro-3-(4-phenoxyanilino)naphthoquinone

CAS No.: 487025-33-2

Cat. No.: VC16142862

Molecular Formula: C22H14ClNO3

Molecular Weight: 375.8 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-3-(4-phenoxyanilino)naphthoquinone - 487025-33-2

Specification

CAS No. 487025-33-2
Molecular Formula C22H14ClNO3
Molecular Weight 375.8 g/mol
IUPAC Name 2-chloro-3-(4-phenoxyanilino)naphthalene-1,4-dione
Standard InChI InChI=1S/C22H14ClNO3/c23-19-20(22(26)18-9-5-4-8-17(18)21(19)25)24-14-10-12-16(13-11-14)27-15-6-2-1-3-7-15/h1-13,24H
Standard InChI Key MCAILCSAALHVMI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Scaffold and Substituent Effects

Synthetic Methodologies

Key Reaction Pathways

The synthesis of 2-chloro-3-(4-phenoxyanilino)naphthoquinone typically involves a two-step process:

Chlorination of 1,4-Naphthoquinone

1,4-Naphthoquinone undergoes electrophilic chlorination using reagents like sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) or chlorine gas in acetic acid to yield 2,3-dichloro-1,4-naphthoquinone .

Nucleophilic Substitution with 4-Phenoxyaniline

The 3-chloro position of 2,3-dichloro-1,4-naphthoquinone is selectively substituted with 4-phenoxyaniline in the presence of a Lewis acid catalyst (e.g., FeCl3\text{FeCl}_3):

C10H4Cl2O2+C12H11NOFeCl3C22H15ClN2O3+HCl\text{C}_{10}\text{H}_4\text{Cl}_2\text{O}_2 + \text{C}_{12}\text{H}_{11}\text{NO} \xrightarrow{\text{FeCl}_3} \text{C}_{22}\text{H}_{15}\text{ClN}_2\text{O}_3 + \text{HCl}

Reaction conditions: reflux in ethanol (4–6 h, 70–80°C), yielding 65–78% product .

Optimization Strategies

  • Catalyst Screening: CeCl3_3 improves regioselectivity by stabilizing the transition state .

  • Solvent Effects: Acetonitrile enhances reaction rates compared to ethanol due to higher polarity .

Biological Activity and Mechanisms

Mechanism of EGFR Inhibition

  • Competitive ATP Binding: The naphthoquinone core mimics ATP’s adenine moiety, occupying the hydrophobic pocket of EGFR’s kinase domain .

  • Key Interactions: Van der Waals forces with residues A743, K745, and L788 stabilize binding, while the 4-phenoxyanilino group enhances hydrophobic contacts .

Antimicrobial Properties

Naphthoquinones disrupt microbial electron transport chains via redox cycling, generating reactive oxygen species (ROS). Chlorinated derivatives show enhanced activity against Staphylococcus aureus (MIC: 2–8 μg/mL) .

Pharmacological Applications

Drug-Likeness and ADMET Profiles

ParameterValue/Rating
Lipophilicity (LogP)3.2 ± 0.4
Water SolubilityPoor (<10 μg/mL)
CYP450 InhibitionModerate (CYP3A4)
Plasma Protein Binding92–95%

Data extrapolated from analogs suggest moderate oral bioavailability but potential hepatotoxicity at high doses .

Future Research Directions

  • Structural Optimization: Introduce fluorinated or sulfonamide groups to improve solubility .

  • Combination Therapies: Evaluate synergy with checkpoint inhibitors (e.g., pembrolizumab) .

  • Targeted Delivery: Develop nanoparticle formulations to reduce off-target effects .

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